Einecs 298-617-5

Description

Contextual Background of Isononanoic Acid and Amine Salt Chemistry

Isononanoic acid is a branched-chain carboxylic acid with the chemical formula C9H18O2. isatis.net It is a colorless liquid that is sparingly soluble in water but shows good solubility in organic solvents. isatis.netatamankimya.com This characteristic is attributed to its nine-carbon chain structure. isatis.net A key feature of isononanoic acid is its ability to react with bases to form salts, a common reaction for carboxylic acids. isatis.net

The formation of amine salts is a fundamental reaction in organic chemistry. It involves the reaction of a carboxylic acid, like isononanoic acid, with an amine. In this acid-base reaction, the acidic proton of the carboxylic acid group is transferred to the basic nitrogen atom of the amine, resulting in the formation of an ammonium (B1175870) carboxylate salt. isatis.netontosight.ai These salts often exhibit properties distinct from their parent acid and amine, which can be leveraged for various applications. ontosight.aiontosight.ai

Significance and Academic Relevance of Isononanoic Acid, Compound with 2-Aminoethanol (1:1) in Chemical Science

The compound formed from the 1:1 reaction of isononanoic acid and 2-aminoethanol (also known as monoethanolamine) holds significance due to its utility in various industrial processes. ontosight.ainih.gov Its primary roles are as a corrosion inhibitor, surfactant, and cleaning agent. nih.gov The formation of this amine salt combines the properties of both the fatty acid and the amino alcohol, resulting in a molecule with a hydrophilic (water-attracting) head from the ammonium and carboxylate groups, and a lipophilic (oil-attracting) tail from the branched carbon chain of the isononanoic acid. This dual nature is the basis for its surface-active properties. nih.gov

From an academic standpoint, this compound serves as a practical example of the principles of acid-base chemistry and the formation of amine salts. ontosight.ai Its synthesis and characterization provide a platform for studying reaction mechanisms and the relationship between molecular structure and function. The compound's effectiveness as a corrosion inhibitor and surfactant is a subject of ongoing research and development, particularly in the formulation of more efficient and environmentally benign industrial fluids. ontosight.aiontosight.ai

Chemical and Physical Properties

The properties of Isononanoic Acid, Compound with 2-Aminoethanol (1:1) are a composite of its constituent molecules.

Interactive Data Table: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C11H25NO3 | nih.govlookchem.comlookchem.com |

| Molecular Weight | 219.32 g/mol | nih.gov |

| Physical Description | Liquid | nih.gov |

| Boiling Point | 253.4°C at 760 mmHg | lookchem.comlookchem.comchemnet.com |

| Flash Point | 129.7°C | lookchem.comlookchem.comchemnet.com |

| Vapor Pressure | 0.0057 mmHg at 25°C | lookchem.comlookchem.comchemnet.com |

Research and Applications

Research into compounds like Isononanoic Acid, Compound with 2-Aminoethanol (1:1) is often driven by their practical applications. The primary documented uses for this compound are as a corrosion inhibitor and a surfactant. nih.gov These applications are critical in various industrial sectors, including metalworking, cleaning product manufacturing, and the production of transportation equipment. nih.gov

As a corrosion inhibitor , it likely functions by forming a protective film on metal surfaces, preventing contact with corrosive agents. This is a common mechanism for amine salts of fatty acids. ontosight.aiontosight.ai

As a surfactant , its amphiphilic nature allows it to reduce the surface tension between liquids or between a liquid and a solid. ontosight.ainih.gov This property is essential for its role as a cleaning agent, where it helps to emulsify and remove oils and grease. nih.gov

The synthesis of this compound is a straightforward acid-base neutralization reaction. google.com Isononanoic acid is reacted with 2-aminoethanol in a 1:1 molar ratio to produce the salt. nih.govgoogle.com

Properties

CAS No. |

93820-38-3 |

|---|---|

Molecular Formula |

C15H31NO3 |

Molecular Weight |

273.41 g/mol |

IUPAC Name |

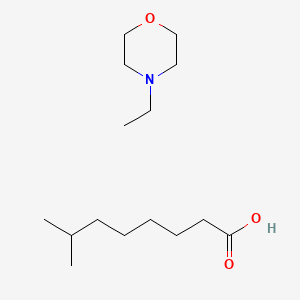

4-ethylmorpholine;7-methyloctanoic acid |

InChI |

InChI=1S/C9H18O2.C6H13NO/c1-8(2)6-4-3-5-7-9(10)11;1-2-7-3-5-8-6-4-7/h8H,3-7H2,1-2H3,(H,10,11);2-6H2,1H3 |

InChI Key |

SVEQKPCITHIBLK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCOCC1.CC(C)CCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Routes and Mechanistic Investigations

Established Synthetic Pathways for Isononanoic Acid, Compound with 2-Aminoethanol (1:1)

The formation of Isononanoic Acid, compound with 2-Aminoethanol (1:1) is a straightforward acid-base neutralization reaction. The primary focus of synthetic discussions, therefore, revolves around the preparation of its precursors: isononanoic acid and 2-aminoethanol.

Chemical Synthesis Methodologies and Reaction Conditions

The synthesis of the target compound is achieved by reacting isononanoic acid with 2-aminoethanol in a 1:1 molar ratio. This exothermic reaction typically proceeds readily without the need for a catalyst, often in a solvent or neat. The resulting product is an ammonium (B1175870) carboxylate salt. researchgate.net

The reaction can be represented as: C₈H₁₇COOH + H₂NCH₂CH₂OH → [C₈H₁₇COO]⁻[H₃N⁺CH₂CH₂OH]

Further transformation of this salt into an amide, N-(2-hydroxyethyl)isononanamide, can be achieved through dehydration, which typically requires heating and may be facilitated by a catalyst. researchgate.net

Precursor Chemistry and Derivatization Strategies

Isononanoic Acid (C₉H₁₈O₂)

Isononanoic acid is a branched-chain carboxylic acid. Industrial production of isononanoic acid often starts from 2-ethylhexanol. forgechemicals.comgoogle.comjustia.com The process involves the dehydration of 2-ethylhexanol to produce octenes, which then undergo hydroformylation to form isononanal. Subsequent oxidation of isononanal yields isononanoic acid. forgechemicals.comgoogle.comjustia.com Another industrial route involves the hydrocarboxylation (Koch reaction) of di-isobutene with carbon monoxide and water in the presence of an acid catalyst like sulfuric acid. google.com

A laboratory-scale synthesis can involve the oxidation of isononanol. For example, a mixture of isononanol, sodium hydroxide (B78521), and a zinc oxide catalyst can be heated under pressure to produce the sodium salt of isononanoic acid, which is then acidified to yield the free acid. patsnap.com

2-Aminoethanol (H₂NCH₂CH₂OH)

Also known as ethanolamine (B43304) or monoethanolamine (MEA), 2-aminoethanol is a primary amine and a primary alcohol. The most common industrial synthesis involves the reaction of ethylene (B1197577) oxide with aqueous ammonia. acs.orggoogle.com This reaction also produces diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA) as byproducts, which are separated by distillation. google.com

Alternative synthetic routes include the synthesis from nitromethane (B149229) and formaldehyde. acs.org A method for producing ¹¹C-labeled 2-aminoethanol involves the nitroaldol reaction of nitro[¹¹C]methane with formaldehyde, followed by reduction of the nitro group. nih.gov

Reaction Kinetics and Thermodynamic Analysis of Compound Formation

The formation of Isononanoic Acid, compound with 2-Aminoethanol (1:1) is an acid-base reaction. The kinetics of this proton transfer are typically very fast. The thermodynamics of the reaction are governed by the pKa values of the carboxylic acid and the protonated amine.

Studies on the acidic dissociation of the monoethanolammonium ion (the protonated form of 2-aminoethanol) have been conducted. The pKa of monoethanolammonium ion has been determined over a range of temperatures. For instance, the negative logarithm of the acidic dissociation constant (pKbh) can be described by the equation: -log Kbh = 2677.91/T + 0.3869 + 0.0004277T, where T is the temperature in Kelvin. nist.gov This allows for the calculation of thermodynamic quantities such as the change in free energy, enthalpy, entropy, and heat capacity for the dissociation process. nist.gov

The reaction between amines and carboxylic acids to form ammonium carboxylate salts is generally exothermic. The subsequent dehydration to form an amide is an endothermic process that requires energy input.

Catalytic Approaches in the Synthesis of Isononanoic Acid, Compound with 2-Aminoethanol (1:1)

While the initial salt formation does not require a catalyst, the conversion of this salt to the corresponding amide, N-(2-hydroxyethyl)isononanamide, often employs catalytic methods to facilitate the dehydration reaction.

Various catalysts have been explored for the direct amidation of carboxylic acids with amines, which proceeds through an ammonium carboxylate intermediate. These include:

Boron-based catalysts : Boronic acids and borate (B1201080) esters have shown catalytic activity in amidation reactions. researchgate.netucl.ac.uk

Group IV/V metal catalysts : Zirconium and titanium compounds, such as Zr(Cp)₂(OTf)₂·THF and Ti(OiPr)₄, can catalyze the direct amidation of carboxylic acids. researchgate.net

Ruthenium catalysts : Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium can catalyze the coupling of carboxylate salts with acetylenes to form vinyl ester intermediates, which then react with amines to yield amides. nih.gov

Biocatalysts : Lipases, such as Novozym® 435 (a form of Candida antarctica lipase (B570770) B), have been used for the amidation of ethanolamine with fatty acids. diva-portal.org These enzymatic methods are often highly selective for N-acylation over O-acylation. diva-portal.org

Other catalysts : Magnesium nitrate (B79036) (Mg(NO₃)₂) and imidazole (B134444) have been used as low-cost catalysts for the direct synthesis of amides from carboxylic acids using urea (B33335) as the nitrogen source. rsc.org Molybdenum disulfide (MoS₂) can act as a hydrogenation catalyst and has been used for the hydrogenolysis of carboxylic acids. wikipedia.org

The choice of catalyst and reaction conditions can influence the yield and selectivity of the amidation reaction.

Mechanistic Studies of Chemical Transformations Involving Isononanoic Acid, Compound with 2-Aminoethanol (1:1)

The primary chemical transformation of interest for Isononanoic Acid, compound with 2-Aminoethanol (1:1) is its conversion to N-(2-hydroxyethyl)isononanamide. This reaction is a condensation reaction involving the elimination of water.

The mechanism of direct amidation from a carboxylic acid and an amine generally involves the initial formation of an ammonium carboxylate salt. researchgate.net Under thermal conditions, this salt can dehydrate to form the amide. Catalytic pathways can vary. For instance, with some metal catalysts, the carboxylic acid is activated, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. researchgate.net

Mechanistic studies have also been conducted on the atmospheric photo-oxidation of 2-aminoethanol, a precursor to the title compound. The reaction with hydroxyl radicals is a key degradation pathway in the atmosphere. researchgate.netnih.govcopernicus.org These studies indicate that the reaction predominantly proceeds via hydrogen abstraction from the α-amino carbon, leading to the formation of an α-aminoalkyl radical. nih.gov This radical can then react with oxygen to form an imine and a hydroperoxyl radical. nih.gov Understanding these degradation pathways is important for assessing the environmental fate of the parent compound.

Environmental Behavior and Biogeochemical Cycling

Environmental Release and Distribution Pathways of Isononanoic Acid, Compound with 2-Aminoethanol (1:1)

The entry of this compound into the environment is primarily linked to its industrial and commercial applications. It is utilized as a corrosion inhibitor and surfactant in a wide range of manufacturing sectors, including fabricated metal products, computers and electronics, transportation equipment, and machinery. nih.gov Furthermore, its role in the production of soaps, cleaning compounds, and other chemical preparations contributes to its potential release. nih.gov

Two primary pathways for its environmental release can be identified:

Industrial Point Sources: During manufacturing and formulation processes, releases can occur through wastewater discharge. Conservative estimates for similar chemicals suggest that up to 5% of the substance may be lost during the cleaning of container residues, transfer lines, and process equipment.

Down-the-Drain Release: Due to its use in consumer cleaning products, the compound is widely released into municipal wastewater systems after use by the general public. nih.gov

Once released into an aquatic environment, its properties as a surfactant mean it will be present at the water's surface or adsorbed to suspended organic matter. canada.ca Based on its physical and chemical characteristics, if the substance enters the broader environment, it is expected to partition predominantly to soil and sediment. canada.ca

Biotic Transformation and Biodegradation Pathways

The primary mechanism for the ultimate removal of Isononanoic Acid, Compound with 2-Aminoethanol (1:1) from the environment is biodegradation by microorganisms.

Both components of the compound are susceptible to microbial degradation.

The isononanoic acid portion, as a branched-chain fatty acid (BCFA), is readily biodegradable. oxea-chemicals.comwikipedia.org Regulatory assessments of similar aliphatic carboxylic acid salts categorize them as rapidly and ultimately degradable. industrialchemicals.gov.au The biodegradation process is carried out by various bacteria, such as those from the genus Pseudomonas, which can utilize branched-chain fatty acids as a carbon source. researchgate.net The degradation likely proceeds through beta-oxidation, a common metabolic pathway for fatty acids, although the branching in the carbon chain can influence the rate of degradation. nih.gov

The 2-aminoethanol component is also known to be biodegradable by a wide variety of microorganisms in soil and water, which can use it as a source of both carbon and nitrogen. unit.no Studies have shown that it does not persist in plant-soil systems, indicating effective microbial breakdown. unit.no

Table 2: Biodegradability of Isononanoic Acid

| Test Guideline | Inoculum | Result | Duration | Source |

|---|---|---|---|---|

| OECD 301A | Activated sludge (non-adapted, domestic) | 96% degradation | 21 days | oxea-chemicals.com |

Biodegradation is driven by specific enzymatic reactions. The biotransformation of Isononanoic Acid, Compound with 2-Aminoethanol (1:1) involves several key enzyme-catalyzed steps.

For the isononanoic acid component, the initial step involves activation by enzymes like acyl-CoA synthetases. This is followed by the multi-step process of beta-oxidation, which is catalyzed by a series of enzymes including dehydrogenases and thiolases that sequentially shorten the carbon chain. researchgate.net The degradation of branched-chain amino acids, which produces precursors for BCFA synthesis, is also a well-understood enzymatic process. researchgate.net

The enzymatic transformation of 2-aminoethanol likely begins with oxidation by dehydrogenases to form an aldehyde intermediate, which is then further metabolized. The ability of microorganisms to produce enzymes like alcohol/aldehyde dehydrogenases that act on nine-carbon chains has been demonstrated in the synthesis of nonanedioic acid (azelaic acid). nih.govresearchgate.net This confirms the presence of relevant enzymatic machinery in environmental systems capable of transforming the components of Einecs 298-617-5.

Biological Interactions in Non Human Systems

Molecular Interactions with Non-Human Biological Macromolecules

The primary molecular target for TCDD in vertebrate species is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor found within the cells of animals. wikipedia.orghawaii.gov TCDD exhibits the highest affinity for the Ah receptor among all chlorinated dioxins and furans in both rodent and human forms. hawaii.gov The binding of TCDD to the AhR initiates a cascade of molecular events.

The TCDD-AhR complex translocates to the nucleus, where it forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT). oup.com This heterodimeric complex then binds to specific DNA sequences known as dioxin response elements (DREs). aai.org This binding event alters the transcription of a wide array of genes, leading to changes in the expression of hundreds of genes in rats. wikipedia.org

A classic example of this gene regulation is the induction of enzymes involved in the metabolism of foreign compounds, such as cytochrome P450s. wikipedia.org For instance, TCDD is known to upregulate drug-metabolizing enzymes, which can increase the presence of highly reactive intermediates from the metabolic activation of other molecules. nih.gov

In a mouse B cell line (CH12.LX), TCDD was shown to inhibit the activity of the mouse hs1,2 enhancer, a regulatory region of the immunoglobulin heavy chain (Igh) locus. aai.org This interaction is consistent with the immunosuppressive effects of TCDD observed in some animal models. aai.org Conversely, in the same study, TCDD activated the human hs1,2 enhancer, highlighting species-specific differences in molecular interactions. aai.org

Cellular Responses and Physiological Effects in Non-Human Organisms

The molecular interactions of TCDD trigger a diverse range of cellular and physiological responses in non-human organisms, with significant variability observed between species. wikipedia.org

Cellular Responses:

Altered Gene Expression: As a consequence of AhR activation, TCDD alters the expression of numerous genes, influencing pathways related to cell cycle, cell signaling, and cell motility. oup.com

Changes in Cell Growth and Differentiation: TCDD disrupts normal cellular proliferation and differentiation processes. hawaii.gov For example, in rats, it can lead to alveolar-bronchiolar metaplasia and hyperplasia of the bronchiolar epithelium in the lung. oup.com

Oxidative Stress: TCDD can induce prolonged oxidative stress, leading to potential DNA damage and mutations in various rat and mouse strains and cell lines. nih.gov

Apoptosis: The compound can interfere with programmed cell death, or apoptosis, a critical mechanism for removing damaged cells. wikipedia.org

Physiological Effects:

Immunosuppression: TCDD administered to mice has been shown to induce a strong immunosuppressive effect on antibody production and cell-mediated immune responses. cdc.gov

Teratogenesis: TCDD is a potent teratogen in animals, causing developmental effects such as cleft palate and hydronephrosis at very low doses. wikipedia.org It can also perturb the development of sexual organs and teeth in rodents. wikipedia.org

Carcinogenesis: In animal studies, TCDD is a complete carcinogen, causing tumors at multiple sites in rats, mice, and hamsters. hawaii.govnih.gov It primarily acts as a tumor promoter, enhancing the carcinogenicity of other compounds, but at high doses, it may also contribute to cancer initiation indirectly through mechanisms like oxidative stress. wikipedia.org The liver is a particularly sensitive organ, with liver cancer in female rats being a well-documented outcome. wikipedia.org

Systemic Toxicity: High doses of TCDD cause a variety of systemic effects in animals, including anorexia and a wasting syndrome, with death occurring one to six weeks after administration. wikipedia.org There is a wide range of sensitivity to these acute effects among different species; for instance, the lethal dose for a guinea pig is about 1 µg/kg, while for a hamster, it is over 1,000 µg/kg. wikipedia.org

| Organism | Cellular/Physiological Effect | Reference |

| Mice | Immunosuppression, Teratogenesis, Carcinogenesis | wikipedia.orgcdc.gov |

| Rats | Altered Gene Expression, Teratogenesis, Carcinogenesis, Liver Toxicity | wikipedia.orgoup.com |

| Guinea Pigs | High sensitivity to lethal toxic effects | wikipedia.org |

| Hamsters | Low sensitivity to lethal toxic effects | wikipedia.org |

Impact on Non-Human Microbial Communities and Ecosystems

TCDD contamination significantly alters soil microbial communities. nih.gov Studies of soils contaminated with Agent Orange, which contained TCDD, have revealed stark changes in bacterial composition. nih.govresearchgate.net

In highly contaminated soils, there is an observed increase in the phylum Firmicutes and a decrease in Acidobacteria and Bacteroidetes. nih.govresearchgate.net Interestingly, some bacteria capable of degrading dioxins, such as Arthrobacter, Rhodococcus, Comamonadaceae, and Bacillus, have been detected in these highly contaminated environments. nih.gov

The biodegradation of TCDD by microbial communities has been the subject of focused research. In laboratory cultures derived from contaminated soil, bacterial communities were able to degrade a significant percentage of TCDD. nih.govresearchgate.netfrontiersin.org

Cultures with dimethyl sulfoxide (B87167) (DMSO) as the sole carbon and energy source degraded approximately 94-95% of the TCDD within 60 days. nih.govresearchgate.net

The addition of other carbon sources had varied effects. For example, a low concentration of vanillin (B372448) (1 mM) allowed for degradation over a longer period (around 90 days), while a higher concentration (5 mM) inhibited the process, likely due to its negative effect on bacterial growth. nih.govresearchgate.netfrontiersin.org

The presence of other carbon and energy sources, such as amino acids, sodium lactate, and sodium acetate, completely halted the degradation of TCDD. researchgate.net

These findings suggest that TCDD degradation may be stimulated in bacterial communities that are adapted to low-nutrient conditions. nih.govresearchgate.netfrontiersin.org The dominant bacterial genera in these degrading cultures often include Bordetella, Achromobacter, Sphingomonas, and Pseudomonas. nih.govresearchgate.net The increase in the relative abundance of Bordetella, Sphingomonas, Proteiniphilum, and Rhizobium has been correlated with increased TCDD biodegradation. researchgate.net

| Condition | TCDD Degradation | Dominant/Key Bacterial Genera | Reference |

| DMSO as sole carbon source | ~95% in 60 days | Bordetella, Achromobacter, Sphingomonas, Pseudomonas | nih.govresearchgate.net |

| DMSO + 1 mM Vanillin | ~95% in 90 days | Not specified | researchgate.net |

| DMSO + 5 mM Vanillin | 36% in 60 days | Not specified | nih.govfrontiersin.org |

| DMSO + 5 mM Sodium Salicylate | 56% in 60 days | Not specified | nih.govfrontiersin.org |

| Addition of amino acids, sodium lactate, sodium acetate | Degradation stopped | Not specified | researchgate.net |

Mechanisms of Action in Non-Human Biological Models

The primary mechanism of action for TCDD in non-human biological models is mediated through the aryl hydrocarbon receptor (AhR). hawaii.gov This receptor is a ubiquitous protein in vertebrate cells that acts as a signal transducer and an activator of gene transcription. hawaii.gov

The activation of the AhR by TCDD leads to a wide spectrum of biological responses that are considered important in its toxic and carcinogenic effects. These include:

Changes in Gene Expression: As detailed previously, the TCDD-AhR-ARNT complex binds to DREs, altering the transcription of genes involved in metabolism, cell growth, and differentiation. hawaii.gov

Altered Metabolism: TCDD induces the expression of metabolic enzymes, which can affect the breakdown of both foreign and endogenous compounds. wikipedia.orghawaii.gov

Disruption of Signal Transduction Pathways: The activation of the AhR can interfere with steroid hormone and growth factor signaling pathways. hawaii.gov For example, in MCF-7 human breast cancer cells (often used as a non-human model system in this context), TCDD inhibited estrogen-activated gene activity. nih.gov

Tumor Promotion: In animal models, TCDD promotes carcinogenesis by expanding populations of preneoplastic cells and altering cellular processes like replication, senescence, and apoptosis. nih.gov

While the AhR-mediated pathway is the central mechanism, other processes may contribute to TCDD's effects. For instance, the induction of oxidative stress is considered an indirect mechanism that can lead to DNA damage and contribute to carcinogenesis. wikipedia.orgnih.gov

The conservation of the AhR and its related signaling pathways across different animal species provides a strong basis for the similar mechanisms of action observed in various non-human models. nih.gov However, the species-specific differences in sensitivity and toxic outcomes highlight the complexity of the downstream effects following the initial receptor activation. wikipedia.org

Metabolism and Biotransformation in Non Human Organisms

Absorption and Distribution Dynamics in Non-Human Animal Models

There is currently no available data in the public domain describing the absorption and distribution dynamics of Einecs 298-617-5 in any non-human animal models. Research in this area would typically investigate the rate and extent of absorption following various routes of exposure, as well as the subsequent distribution and accumulation of the compound in different tissues and organs.

Metabolic Pathways and Enzyme Systems in Non-Human Species

Specific metabolic pathways and the enzyme systems involved in the biotransformation of this compound in non-human species have not been documented in available scientific literature. Understanding these pathways would be crucial for assessing the compound's biological activity and potential for bioaccumulation or detoxification.

Metabolite Identification and Characterization in Non-Human Biological Matrices

No studies have been published that identify or characterize metabolites of this compound in non-human biological matrices such as blood, urine, or tissues. Such research would be essential to understand the chemical changes the compound undergoes within an organism.

Excretion Pathways and Bioelimination Kinetics in Non-Human Systems

Information regarding the excretion pathways and the kinetics of bioelimination for this compound from non-human organisms is not available. These studies would determine how the compound and its potential metabolites are removed from the body and the rate at which this occurs.

Comparative Metabolic Studies Across Non-Human Taxa

Due to the absence of metabolic data for this compound in any single non-human species, no comparative metabolic studies across different taxa currently exist. Such studies are vital for extrapolating toxicological data between species and for environmental risk assessment.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating N,N-Dimethyl-1-octadecylamine from complex matrices. The choice of method often depends on the sample matrix, the required sensitivity, and the presence of other related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like N,N-Dimethyl-1-octadecylamine. The high chromatographic resolution of GC combined with the sensitive and selective detection of MS allows for reliable identification and quantification.

Due to the polarity and basicity of amines, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability. nih.gov For instance, a method developed for the determination of dimethylamine (B145610) impurity in N,N-dimethylformamide involved derivatization with benzoyl chloride to form N,N-dimethylbenzamide, which was then analyzed by GC-MS. nih.govresearchgate.net While this specific application is for a shorter-chain amine, the principle can be adapted for longer-chain amines like N,N-Dimethyl-1-octadecylamine.

Key parameters in a typical GC-MS analysis for amines include the type of column, temperature programming, and mass spectrometer settings. A common stationary phase for amine analysis is a low-polarity phase, such as one based on 5% phenyl-methylpolysiloxane.

| Parameter | Typical Condition |

|---|---|

| Column | Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) or similar |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial oven temperature of 50-100°C, ramped to 280-320°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is particularly suited for the analysis of non-volatile or thermally labile compounds, and it provides an excellent alternative to GC-MS for long-chain amines. A selective method for determining N,N-dimethyldodecylamine (DMDA) and N,N-dimethyloctadecylamine (DMOA) in river and seawater samples has been developed using LC coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

In this method, the analytes were extracted from water samples using solid-phase extraction (SPE). The extract was then evaporated and redissolved in methanol (B129727) for LC-MS/MS analysis. nih.govresearchgate.net This technique offers high sensitivity and specificity, with method detection limits for DMOA reported to be as low as 0.80 ng/L. nih.govresearchgate.net

The selection of the chromatographic column and mobile phase is critical for achieving good separation of long-chain amines. Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of a mixture of water, an organic solvent like acetonitrile (B52724) or methanol, and an additive like formic acid to ensure the analytes are in their ionized form for better detection by mass spectrometry. massbank.eu

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm) massbank.eu |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid massbank.eu |

| Flow Rate | 0.3 mL/min massbank.eu |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

Ion Chromatography for Related Amine Compounds

Ion chromatography (IC) is a robust technique for the separation and quantification of ionic species, including amines, which are weak bases and exist as cations in acidic solutions. thermofisher.comthermofisher.com While direct applications for N,N-Dimethyl-1-octadecylamine are less common, the principles of IC are applicable to the analysis of related amine compounds.

For hydrophobic amines, such as those with long carbon chains, partitioning into the stationary phase can be an issue. thermofisher.com To overcome this, organic solvents may be required in the eluent to ensure effective elution from the cation-exchange column. thermofisher.comamazonaws.com The Dionex IonPac CS17 column, for instance, was specifically developed for the separation of hydrophobic and polyvalent amines using a simple acidic eluent. thermofisher.comnih.gov Detection is typically achieved through suppressed conductivity, which provides excellent sensitivity. thermofisher.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of N,N-Dimethyl-1-octadecylamine, providing detailed information about its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of N,N-Dimethyl-1-octadecylamine, distinct signals corresponding to the different types of protons in the molecule are observed. chemicalbook.com The protons of the two methyl groups attached to the nitrogen atom typically appear as a singlet at a chemical shift of around 2.2 ppm. The long octadecyl chain gives rise to a series of signals in the aliphatic region of the spectrum. Specifically, the methylene (B1212753) group adjacent to the nitrogen (α-CH₂) appears as a triplet at approximately 2.2-2.3 ppm, while the terminal methyl group of the octadecyl chain appears as a triplet around 0.88 ppm. The remaining methylene groups of the long alkyl chain produce a broad, complex signal between 1.2 and 1.6 ppm. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For N,N-Dimethyl-1-octadecylamine, the IR spectrum provides characteristic absorption bands that confirm its structure.

The most prominent features in the IR spectrum of a long-chain tertiary amine like N,N-Dimethyl-1-octadecylamine are the C-H stretching vibrations of the alkyl chain, which appear in the region of 2850-3000 cm⁻¹. The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine. docbrown.info The C-N stretching vibration for a tertiary aliphatic amine is typically observed in the fingerprint region, between 1000 and 1250 cm⁻¹. docbrown.info The spectrum for N-methyl-1-octadecanamine, a related secondary amine, shows a distinct N-H stretching band, which would be absent in the tertiary amine. nist.gov

The following table summarizes the expected IR absorption bands for N,N-Dimethyl-1-octadecylamine.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (alkyl) | 2850 - 3000 |

| CH₂ bend (scissoring) | ~1465 |

| CH₃ bend (asymmetric) | ~1450 |

| C-N stretch (tertiary amine) | 1000 - 1250 |

Hyphenated Techniques for Complex Environmental and Biological Matrix Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of trace levels of organic compounds like 4-ethylmorpholine (B86933) and 7-methyloctanoic acid in intricate samples. These techniques offer high selectivity and sensitivity, which are crucial for unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed hyphenated techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. For the analysis of 7-methyloctanoic acid, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. This enhances its chromatographic performance and provides a characteristic mass spectrum for identification. 4-Ethylmorpholine is a volatile amine and can be analyzed directly by GC-MS. The mass spectrometer provides detailed structural information, enabling confident identification even in the presence of co-eluting interfering compounds from the matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of compounds, including those that are non-volatile or thermally labile. This makes it particularly suitable for the direct analysis of 7-methyloctanoic acid without the need for derivatization. Reversed-phase liquid chromatography is a common separation mode, and detection is typically achieved using electrospray ionization (ESI) in negative ion mode for the carboxylic acid and positive ion mode for the morpholine (B109124) derivative. Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and sensitivity, which is especially beneficial when analyzing samples with high matrix complexity.

Interactive Table: Hyphenated Techniques for Component Analysis

| Component | Preferred Hyphenated Technique | Key Considerations |

|---|---|---|

| 4-Ethylmorpholine | GC-MS or LC-MS/MS | Volatile, can be analyzed directly by GC-MS. LC-MS/MS with ESI in positive mode is also effective. |

| 7-Methyloctanoic acid | GC-MS or LC-MS/MS | Requires derivatization (e.g., esterification) for GC-MS. Direct analysis by LC-MS/MS with ESI in negative mode is preferred. |

Sample Preparation Strategies and Extraction Efficiencies

The goal of sample preparation is to isolate the analytes of interest from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. The choice of sample preparation technique is critical and depends on the nature of the sample matrix and the physicochemical properties of the analytes.

Liquid-Liquid Extraction (LLE): LLE is a classic and effective method for extracting organic compounds from aqueous samples. For the simultaneous extraction of the basic 4-ethylmorpholine and the acidic 7-methyloctanoic acid, a pH-adjusted LLE can be employed. At a neutral or slightly basic pH, 4-ethylmorpholine can be extracted into an organic solvent. Subsequently, acidifying the aqueous layer will protonate the 7-methyloctanoic acid, allowing for its extraction into an organic solvent. However, this two-step process can be cumbersome. A single extraction with a polar organic solvent at a neutral pH may offer a compromise with varying efficiencies for both components.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It involves passing the liquid sample through a cartridge containing a solid adsorbent. For the components of Einecs 298-617-5, a mixed-mode SPE cartridge that has both ion-exchange and reversed-phase properties would be ideal for retaining both the basic amine and the acidic carboxylic acid. The two compounds can then be eluted sequentially by using solvents of different pH and polarity. This approach offers higher recovery and cleaner extracts compared to LLE.

Interactive Table: Sample Preparation and Extraction

| Analyte | Sample Type | Recommended Technique | Elution/Extraction Solvents | Typical Recovery (%) |

|---|---|---|---|---|

| 4-Ethylmorpholine | Water | Mixed-Mode SPE | Acidified organic solvent | > 90 |

| 7-Methyloctanoic acid | Biological Fluid | Mixed-Mode SPE | Basic organic solvent | > 85 |

It is important to note that method validation, including the determination of extraction efficiency, should be performed for each specific matrix to ensure the accuracy and reliability of the analytical results.

Computational Chemistry and in Silico Modeling

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules. For the components of Einecs 298-617-5, such studies provide insights into their intrinsic properties.

Spectroscopic and computational studies have been performed on 4-ethylmorpholine (B86933) (4EM) to understand its molecular geometry and vibrational frequencies. researchgate.net Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to analyze its ground state structure. researchgate.net Such studies are crucial for interpreting experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful quantum mechanical tool that has been applied to 4-ethylmorpholine. colab.ws NBO analysis helps in understanding hyperconjugative interactions, charge delocalization, and the stability of different conformations, such as the chair conformation of the morpholine (B109124) ring. colab.wsresearchgate.net These calculations can also elucidate the nature of hydrogen bonding. colab.ws Furthermore, the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, have been calculated using time-dependent DFT (TD-DFT). colab.wsresearchgate.net The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

For isononanoic acid, quantum chemical calculations can provide information on its acidity, the charge distribution within the carboxyl group, and its potential for interaction with other molecules. While specific detailed quantum mechanical studies on isononanoic acid are not as prevalent in the cited literature, the principles of applying these methods to carboxylic acids are well-established. nih.govscienceopen.com These studies often focus on descriptors like polarizability and molecular electrostatic potential to understand their biological activities.

A summary of quantum mechanical parameters that can be studied for the components is presented in Table 1.

Table 1: Quantum Mechanical Parameters for Component Analysis

| Parameter | Method | Information Gained | Component |

|---|---|---|---|

| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized 3D structure, bond lengths, bond angles | 4-Ethylmorpholine |

| Vibrational Frequencies | DFT, HF | Interpretation of IR and Raman spectra | 4-Ethylmorpholine |

| Hyperconjugative Interactions | NBO Analysis | Intramolecular electron delocalization and stability | 4-Ethylmorpholine |

| HOMO-LUMO Energies | TD-DFT | Chemical reactivity, kinetic stability, electronic transitions | 4-Ethylmorpholine |

| Molecular Electrostatic Potential | DFT | Reactivity sites for electrophilic and nucleophilic attack | Isononanoic Acid, 4-Ethylmorpholine |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions over time. For a compound like this compound, MD simulations can provide insights into the conformational flexibility of the isononanoic acid chain and the 4-ethylmorpholine ring, as well as the nature of the ionic interaction between the carboxylate and the protonated morpholine.

While direct MD simulations of the salt are not reported, studies on related systems offer a clear indication of the potential applications. For instance, MD simulations have been suggested to model the orientation and hydration effects of the alkyl chain of isononanoic acid at interfaces, which is crucial for understanding its behavior in surfactant applications. Similarly, MD simulations using force fields like AMBER have been proposed to model the intercalation of isononanoic acid's alkyl chain into biological membranes, providing a molecular-level understanding of its interaction with cell structures.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental and Biological Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These in silico tools are essential for predicting the potential environmental and biological effects of chemicals, thereby aiding in risk assessment and the design of safer chemicals.

For the components of this compound, QSAR and QSPR models can be developed to predict a range of endpoints. For isononanoic acid and other branched-chain carboxylic acids, QSAR studies have been conducted to predict properties like toxicity and inhibitory activity against various biological targets. nih.govaip.org For instance, QSAR models for carboxylic acid derivatives have been developed to predict their activity as HIV-1 integrase inhibitors, where descriptors related to polarizability and mass were found to be influential. nih.gov QSPR models for aliphatic carboxylic acids have also been established to predict physicochemical properties such as molar refraction and polarizability. mdpi.com

Similarly, for the 4-ethylmorpholine component, QSAR models have been developed for various morpholine derivatives to predict their biological activities, including anticancer and dopamine (B1211576) D4 receptor binding affinities. researchgate.netacs.orgscilit.com These models often use a combination of electronic, steric, and geometric descriptors to build a correlative relationship with the observed activity. pensoft.net For example, a 3D-QSAR study on morpholine derivatives identified that important regions for affinity are situated around the benzene (B151609) ring systems and the aliphatic amine of the morpholine ring. acs.org

The OECD QSAR Toolbox is a well-known software that can be used to predict toxicological endpoints, and it has been applied to esters of isononanoic acid to assess skin sensitization potential by using read-across from structurally related substances. europa.eu This approach could be similarly applied to predict the properties of this compound by considering the properties of its individual components and structurally similar salts.

Table 2: Examples of QSAR/QSPR Applications for Component Classes

| Compound Class | Predicted Endpoint | Key Descriptor Types |

|---|---|---|

| Carboxylic Acid Derivatives | HIV-1 Integrase Inhibition | 3D-MoRSE, Polarizability, Mass |

| Aliphatic Carboxylic Acids | Molar Refraction, Polarizability | Topological Indices |

| Morpholine Derivatives | Anticancer Activity | van der Waals volumes, Aromaticity, H-bond donors |

| Morpholine Derivatives | Dopamine D4 Receptor Affinity | GRID/GOLPE (3D-QSAR) |

In Silico Prediction of Degradation Products and Pathways

In silico tools can predict the likely degradation products of a chemical under various environmental or metabolic conditions. This is crucial for assessing environmental fate and identifying potentially harmful metabolites. Software programs often use knowledge-based systems that contain a library of known chemical reactions and degradation pathways.

For this compound, degradation would involve the breakdown of both the isononanoic acid and 4-ethylmorpholine moieties. While specific in silico degradation studies for this salt were not found, information on the components suggests potential pathways. Safety data for isononanoic acid indicates that it is stable under recommended storage conditions but can react with bases and amines. smsrail.com Its biodegradation in water is a key endpoint for environmental assessment. europa.eu In silico systems could predict its metabolic fate through pathways common to branched-chain fatty acids, such as omega- and beta-oxidation.

For 4-ethylmorpholine, its stability and degradation would be influenced by the morpholine ring and the N-ethyl group. A patent for doxapram, which contains a morpholine ring, mentions the use of antioxidants to inhibit its degradation, suggesting that oxidative pathways could be relevant. google.com In silico systems might predict N-de-ethylation or oxidation of the morpholine ring as potential degradation routes. The stability of 4-ethylmorpholine in various conditions, including its potential for forming mutagenic impurities, has been a subject of investigation. gezondheidsraad.nl

Software like Zeneth can be used for the prediction of chemical degradation of small organic molecules, which could be applied to both isononanoic acid and 4-ethylmorpholine to hypothesize the structures of their degradants under forced degradation conditions (e.g., acid, base, oxidation, light).

Chemoinformatics Approaches for Compound Prioritization and Screening

Chemoinformatics employs computational methods to analyze large chemical datasets, aiding in compound selection, prioritization, and virtual screening. For a compound like this compound, chemoinformatics approaches can be used to compare its properties to those of other known chemicals, to assess its potential for specific applications, and to flag potential liabilities.

The analysis of chemical space and molecular diversity is a key chemoinformatic task. Studies on libraries of morpholine derivatives have used chemoinformatics to analyze their structural diversity and explore the chemical space they occupy. frontiersin.orgresearchgate.net Such analyses often involve the calculation of various molecular descriptors (e.g., fraction of sp3 carbons, number of stereocenters) and the use of tools like Principal Component Analysis (PCA) to visualize the distribution of compounds in a multidimensional chemical space. researchgate.net

Virtual screening is another major application of chemoinformatics. This can involve ligand-based methods, where compounds are screened based on their similarity to known active molecules, or structure-based methods, which involve docking candidate molecules into the binding site of a target protein. For a compound like this compound, one could screen databases of compounds with similar structural features (a branched-chain carboxylic acid and a substituted morpholine) to identify those with desirable (or undesirable) properties. Chemoinformatic tools can also be used to filter large compound libraries based on physicochemical properties to prioritize candidates for further testing. scribd.com The diversity-oriented synthesis of morpholine peptidomimetics, coupled with chemoinformatic analysis, highlights how these approaches can guide the creation of novel molecules with specific desired properties. frontiersin.org

Advanced Applications in Materials Science and Industrial Systems

Role in the Synthesis and Modification of Polymeric Materials

The compound Einecs 298-617-5, chemically known as 2,5-Dimercapto-1,3,4-thiadiazole (DMTD), plays a multifaceted role in the field of polymer science. It is utilized both as a building block in the synthesis of new polymers and as an additive for modifying the properties of existing ones. fishersci.co.ukthermofisher.com

DMTD's ability to undergo copolymerization with metal ions has led to the formation of coordination polymers. sigmaaldrich.com These materials, which incorporate metal ions into a polymeric structure, are of interest for applications such as the treatment of metal-polluted water. sigmaaldrich.com The interaction between DMTD and metals like copper, silver, and mercury can result in the formation of a polymer layer on the metal surface. acs.org

Furthermore, DMTD is a key component in the development of conducting polymers. Research has explored its use as a cathode material in rechargeable lithium batteries and its electrocatalytic activity when combined with conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). acs.orgacs.org The resulting composite materials (CP/DMcT) are considered for applications in energy storage, specifically lithium-ion batteries. acs.org

Derivatives of DMTD have also been synthesized and tested as photostabilizers for polymers such as polyvinyl chloride (PVC). nahrainuniv.edu.iq For instance, 2,5-di(aryl hydrazone)-1,3,4-thiadiazoles, derived from DMTD, have been used as additives to monitor and improve the photostabilization of PVC films. nahrainuniv.edu.iq The incorporation of DMTD can also impart antioxidant properties to polymer matrices, protecting them from oxidative degradation and enhancing their durability for industrial applications.

Formulation Chemistry in Advanced Lubricants and Functional Fluids

This compound is a well-established additive in the formulation of advanced lubricants, greases, and other functional fluids. unpchemicals.comfishersci.co.uk It is recognized primarily for its function as an extreme pressure (EP) and anti-wear agent. unpchemicals.commade-in-china.com The presence of sulfur in the DMTD molecule allows it to form a protective film on metal surfaces under high pressure and temperature conditions, preventing direct metal-to-metal contact and reducing wear and friction.

DMTD and its derivatives are marketed as solid organic molybdenum extreme pressure anti-wear agents that can provide excellent antioxidant properties to greases and lubricants. unpchemicals.com In some applications, it can serve as a partial or complete replacement for molybdenum disulfide. unpchemicals.com The effectiveness of DMTD is enhanced through the synthesis of its derivatives, such as zinc-DMTD salts, which are produced by reacting DMTD with zinc oxide or acetate. These salts have demonstrated superior anti-wear performance compared to pure DMTD, achieving a 30–40% reduction in friction coefficients in industrial oils.

| Property | Description | Reference |

|---|---|---|

| Function | Extreme Pressure (EP) and Anti-Wear Agent | unpchemicals.commade-in-china.com |

| Mechanism | Forms a protective film on metal surfaces under high load, preventing wear and friction. | unpchemicals.com |

| Additional Benefit | Provides antioxidant properties to lubricants and greases. | unpchemicals.com |

| Common Derivative | Zinc-DMTD salts, which show enhanced anti-wear performance. | |

| Application Areas | Industrial oils, lubricating greases, metalworking fluids. | unpchemicals.comfishersci.co.ukmade-in-china.com |

Surface Chemistry and Corrosion Inhibition Mechanisms

The compound this compound is an effective corrosion inhibitor for various metals, a property attributed to its distinct surface chemistry. fishersci.co.ukmade-in-china.comactylis.com The primary mechanism of corrosion inhibition involves the adsorption of DMTD molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchcommons.orgmdpi.comresearchgate.net This barrier can hinder both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process. mdpi.comiaea.org

The adsorption can be classified as either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of chemical bonds between the inhibitor and the metal surface. mdpi.com The presence of heteroatoms (sulfur and nitrogen) and π-electrons in the DMTD molecule's aromatic ring structure facilitates strong adsorption onto metal surfaces. researchgate.netrsc.org These atoms act as active centers, forming coordinate bonds with the vacant d-orbitals of the metal atoms.

Studies on copper have shown that DMTD can self-assemble into a monolayer on the surface, effectively inhibiting corrosion in acidic solutions. iaea.org This self-assembled monolayer acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions. iaea.org The binding affinity of DMTD has also been investigated on noble metal nanoparticles like silver (Ag) and gold (Au). rsc.org On Ag nanoparticles, binding occurs mainly through the thiadiazole ring's nitrogen atoms, while on Au nanoparticles, it is predominantly through the sulfur atoms. rsc.org This selective binding highlights the compound's complex surface chemistry.

| Feature | Mechanism/Description | Reference |

|---|---|---|

| Inhibition Type | Mixed-type inhibitor, affecting both anodic and cathodic reactions. | iaea.org |

| Protection Mechanism | Adsorption onto the metal surface to form a protective film or monolayer. | researchcommons.orgmdpi.comiaea.org |

| Adsorption Centers | Heteroatoms (S, N) and π-electrons of the thiadiazole ring. | researchgate.netrsc.org |

| Surface Interaction | Can involve both physisorption and chemisorption. | mdpi.com |

| Specific Application | Self-assembles on copper surfaces to provide effective corrosion protection in acidic media. | iaea.org |

Development of Novel Additives for Industrial Processes

The reactivity of the two mercapto groups in this compound makes it a crucial intermediate for synthesizing a wide range of novel additives for various industrial processes. unpchemicals.comfishersci.co.uk Its derivatives are not limited to lubricants and corrosion inhibitors but extend to other specialized applications. unpchemicals.com

As a versatile chemical intermediate, DMTD participates in numerous reactions, including:

Salt formation: Reacts with alkali metal hydroxides. unpchemicals.com

Double decomposition: Engages in reactions with soluble salts. unpchemicals.com

Oxidation: The sulfhydryl groups can be oxidized. unpchemicals.com

Addition reactions: Reacts with organic compounds that contain active double bonds. unpchemicals.com

These reactions allow for the synthesis of a diverse family of derivatives. For example, reacting DMTD with compounds like ethyl bromoacetate (B1195939) can lead to ester derivatives, which can be further converted into carbohydrazides. researchgate.net These carbohydrazides serve as precursors for synthesizing other complex heterocyclic compounds, such as pyrazolone (B3327878) and triazole derivatives, which may have applications in different chemical fields. researchgate.net The ability to create such a variety of structures from a single precursor makes DMTD a valuable platform for developing new industrial additives with tailored properties. unpchemicals.comactylis.com

Chemical Engineering Aspects of Production and Utilization

The production of this compound (DMTD) is typically achieved through a cyclization reaction. The most common synthesis route involves the reaction of hydrazine (B178648) or its hydrate (B1144303) with carbon disulfide in an alkaline medium, such as aqueous sodium hydroxide (B78521) or in a solvent like ethanol. sioc-journal.cngoogle.comuobaghdad.edu.iq This process yields the alkali salt of DMTD, which is then neutralized with an acid to precipitate the final product. google.com

Key aspects of the production process include:

Reactants: The primary raw materials are hydrazine hydrate, carbon disulfide, and a base like sodium hydroxide. sioc-journal.cngoogle.com

Reaction Conditions: The reaction is often carried out with stirring and may involve refluxing for several hours. google.comuobaghdad.edu.iq Temperature control is important, with specific patents describing cooling the sodium hydroxide before mixing and conducting the neutralization step at temperatures between 10-60°C. google.com

Atmosphere: To improve the process, the addition of hydrazine hydrate may be performed in an inert gas atmosphere (e.g., nitrogen, argon) to prevent unwanted side reactions. google.com

Product Isolation: After neutralization with an acid (such as sulfuric or hydrochloric acid), the solid DMTD product is isolated by filtration. google.com It can then be washed and recrystallized to achieve higher purity. google.comuobaghdad.edu.iq

The yield of this synthesis is generally reported to be in the range of 70-73%. sioc-journal.cn From a chemical engineering perspective, the process involves standard unit operations such as reaction, heating, cooling, filtration, and purification.

| Parameter | Description | Reference |

|---|---|---|

| Primary Reactants | Hydrazine Hydrate, Carbon Disulfide | sioc-journal.cngoogle.com |

| Medium | Alkaline, typically using Sodium Hydroxide in an aqueous or alcoholic solution. | sioc-journal.cngoogle.com |

| Key Steps | 1. Reaction of hydrazine and carbon disulfide in a basic medium to form the salt. 2. Neutralization with acid. 3. Filtration to isolate the product. | google.com |

| Process Enhancements | Use of an inert atmosphere during reactant addition. | google.com |

| Typical Yield | 70-73% | sioc-journal.cn |

Regulatory Science and Its Influence on Chemical Research

Regulatory Frameworks and Directives Governing Chemical Research (e.g., REACH, TSCA)

Chemical research and development activities are governed by stringent regulatory frameworks that vary by jurisdiction but share the common goal of ensuring the safe handling and use of chemicals. Two of the most influential regulatory frameworks are the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and the United States' Toxic Substances Control Act (TSCA). harvard.edueuropa.euwikipedia.org

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals):

Enacted in 2007, REACH is a comprehensive EU regulation that places the responsibility on industries to manage the risks that chemicals may pose to human health and the environment. europa.euwikipedia.org A key aspect of REACH is the requirement for manufacturers and importers to register substances produced or imported in quantities of one tonne or more per year with the European Chemicals Agency (ECHA). qima.comtrade.gov The registration process involves submitting a dossier containing detailed information about the substance's properties, uses, and safe handling procedures. qima.com

For a compound like Isononanoic acid, compound with 4-ethylmorpholine (B86933) (1:1), its progression from a research and development (R&D) phase to commercial production in the EU would be subject to REACH requirements. While substances used in scientific R&D in quantities less than one tonne per year are generally exempt from registration, scaling up production would necessitate a full registration. reachonline.eu REACH also includes provisions for the authorization of Substances of Very High Concern (SVHCs) and the restriction of chemicals that pose an unacceptable risk. europa.eutrade.gov

TSCA (Toxic Substances Control Act):

In the United States, the EPA administers the Toxic Substances Control Act (TSCA), which grants the agency the authority to screen and regulate all chemicals produced in or imported into the country. harvard.eduusc.edu Similar to REACH, TSCA aims to ensure that any risks to human health and the environment are identified and managed before a chemical is commercialized. harvard.edu

For new chemical substances not yet on the TSCA Chemical Substance Inventory, a pre-manufacture notice (PMN) must be submitted to the EPA before manufacturing or importing for commercial purposes. umn.edu However, TSCA includes an exemption for small quantities of chemicals used solely for R&D purposes. usc.eduumn.eduepa.gov To qualify for this exemption, the substance must be used for non-commercial scientific experimentation under the supervision of a technically qualified individual. usc.eduumn.edu Therefore, the initial laboratory research on Isononanoic acid, compound with 4-ethylmorpholine (1:1) in the U.S. would likely fall under this R&D exemption.

Methodological Innovations in Regulatory Science for Chemical Assessment

Regulatory science is continuously evolving, with significant innovations in the methodologies used for chemical assessment. The goal is to move towards more efficient, accurate, and human-relevant methods for evaluating chemical safety. frontiersin.org

A major shift is the development and implementation of New Approach Methodologies (NAMs). abtglobal.com NAMs encompass a range of non-animal testing methods, including:

In silico models: Computational toxicology and quantitative structure-activity relationship (QSAR) models that predict a chemical's properties and potential toxicity based on its molecular structure.

In vitro assays: High-throughput screening using human cells and tissues to assess biological activity and potential toxicity pathways.

'Omics' technologies: Genomics, proteomics, and metabolomics, which provide a comprehensive view of how a chemical affects biological systems at the molecular level.

These innovative methods are being integrated into tiered testing strategies. risk-hunt3r.eu A tiered approach begins with less complex and expensive methods, such as in silico modeling and in vitro assays, to prioritize chemicals for further testing. risk-hunt3r.eu Only those chemicals that show potential concern in the initial tiers would proceed to more complex and resource-intensive studies. This approach allows for the efficient screening of a large number of chemicals and reduces the reliance on traditional animal testing. risk-hunt3r.eu

The European Partnership for the Assessment of Risks from Chemicals (PARC) is a key initiative aimed at developing and implementing innovative methodologies for chemical hazard identification and risk assessment to meet regulatory needs. frontiersin.org

Impact of Regulatory Requirements on Research Priorities and Funding

Regulatory requirements have a significant impact on the direction and funding of chemical research. The need to comply with regulations like REACH and TSCA drives a substantial portion of research and development in the chemical industry. sustainalytics.commurraystate.edu

Shifting Research Priorities:

Focus on Safer Alternatives: Regulations that restrict or phase out hazardous chemicals create a strong incentive for research into safer and more sustainable alternatives. sustainalytics.commurraystate.edu This can lead to increased research in green chemistry and the development of chemicals with improved environmental and health profiles.

Data Generation for Compliance: A significant amount of research is dedicated to generating the toxicological and ecotoxicological data required for regulatory submissions. This includes conducting standardized tests to meet the specific data requirements of frameworks like REACH.

Development of New Assessment Methodologies: The push to reduce animal testing and improve the efficiency of chemical assessment has spurred research into the development and validation of NAMs.

Influence on Funding:

Government Funding: Government funding agencies often align their research priorities with regulatory needs. For example, there may be specific funding calls for research on the health effects of certain classes of chemicals or for the development of new testing methods that can be used for regulatory purposes. murraystate.edu

Industry Investment: The chemical industry invests heavily in R&D to ensure compliance with regulations and to innovate in response to regulatory pressures. sustainalytics.com This includes funding for in-house research as well as collaborations with academic institutions and contract research organizations.

Public-Private Partnerships: Collaborative efforts between government, industry, and academia are becoming increasingly common to address complex regulatory challenges and to accelerate the development of new scientific tools and approaches.

Scientific Basis for Regulatory Decision-Making and Policy Development

Regulatory decisions regarding chemicals are intended to be based on a solid scientific foundation. acs.orgacs.org The process of risk assessment is central to this, providing a structured framework for evaluating the potential adverse effects of chemical exposure. acs.org

The risk assessment process typically involves four key steps:

Hazard Identification: Determining whether a chemical has the potential to cause harm to human health or the environment. acs.org

Dose-Response Assessment: Evaluating the relationship between the dose of a chemical and the incidence and severity of an adverse effect. acs.org

Exposure Assessment: Determining the extent of human or environmental exposure to the chemical. acs.org

Risk Characterization: Integrating the information from the first three steps to estimate the probability of adverse effects occurring in a specific population under specific exposure conditions. acs.org

The scientific data used in risk assessments comes from a variety of sources, including traditional toxicology studies, epidemiological data, and increasingly, from NAMs. acs.org There is a growing consensus that regulatory agencies need to improve the use of science in their decision-making processes to ensure that public health is adequately protected from harmful chemical exposures. healthandenvironment.orgucsf.edu This includes better methods for assessing population variability and the cumulative effects of exposure to multiple chemicals. ucsf.edu

Interdisciplinary Collaboration in Chemical Regulatory Research

Addressing the complex challenges of chemical regulation requires a highly interdisciplinary approach. solubilityofthings.comnih.gov Effective collaboration between scientists from various fields is essential for developing a comprehensive understanding of the potential risks of chemicals and for creating effective regulatory policies.

Key disciplines involved in chemical regulatory research include:

Chemistry: Providing fundamental knowledge of chemical properties, synthesis, and analysis.

Toxicology: Assessing the adverse effects of chemicals on living organisms.

Epidemiology: Studying the patterns and causes of health effects in human populations.

Environmental Science: Understanding the fate and transport of chemicals in the environment and their effects on ecosystems.

Exposure Science: Quantifying human and environmental exposure to chemicals.

Computational Science: Developing and applying in silico models for predicting chemical behavior and toxicity.

Social Sciences and Law: Providing insights into the societal and legal aspects of chemical regulation. acs.org

Successful interdisciplinary collaboration can be challenging due to differences in terminology, methodologies, and research priorities between disciplines. acs.org However, breaking down these barriers is crucial for advancing regulatory science and ensuring that regulatory decisions are based on the best available scientific evidence. nih.govacs.org Initiatives that foster communication and collaboration between different scientific communities are vital for improving the chemical regulatory process. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.